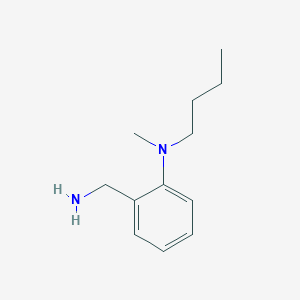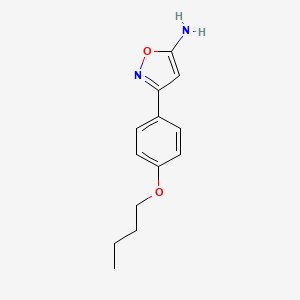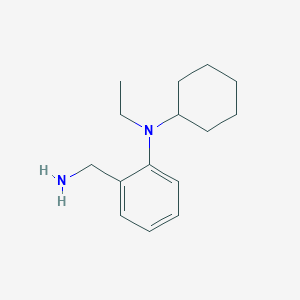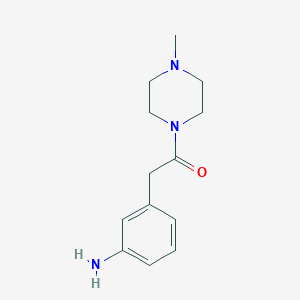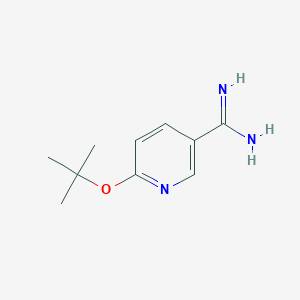
6-(Tert-butoxy)pyridine-3-carboximidamide
Overview
Description
6-(Tert-butoxy)pyridine-3-carboximidamide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a tert-butoxy group and a carboximidamide group attached to the pyridine ring .
Preparation Methods
The synthesis of 6-(Tert-butoxy)pyridine-3-carboximidamide typically involves the reaction of 6-chloropyridine-3-carboximidamide with tert-butyl alcohol in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the tert-butoxy group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-(Tert-butoxy)pyridine-3-carboximidamide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(Tert-butoxy)pyridine-3-carboximidamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Tert-butoxy)pyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
6-(Tert-butoxy)pyridine-3-carboximidamide can be compared with other similar compounds, such as:
6-(Methoxy)pyridine-3-carboximidamide: This compound has a methoxy group instead of a tert-butoxy group, which may result in different chemical and biological properties.
6-(Ethoxy)pyridine-3-carboximidamide:
6-(Propoxy)pyridine-3-carboximidamide: Similar to the ethoxy derivative, the propoxy group can affect the compound’s characteristics.
The uniqueness of this compound lies in its specific tert-butoxy group, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)14-8-5-4-7(6-13-8)9(11)12/h4-6H,1-3H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBCSPBAZOTZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


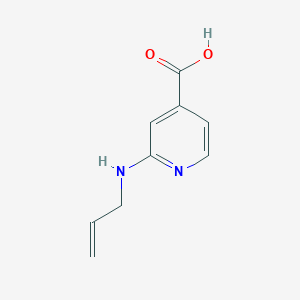
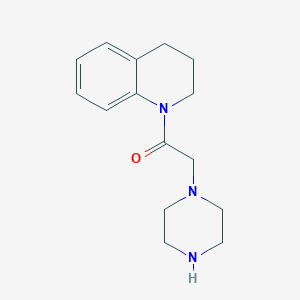
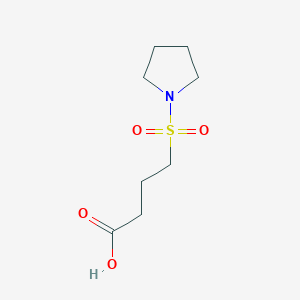
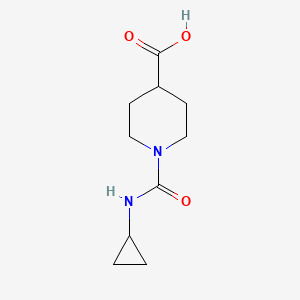
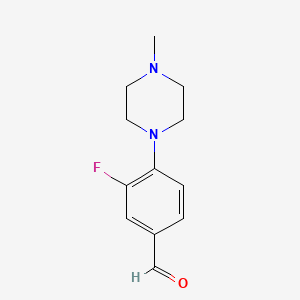
![4-[Butyl(ethyl)amino]benzoic acid](/img/structure/B1372548.png)
![3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol](/img/structure/B1372549.png)
![[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine](/img/structure/B1372553.png)
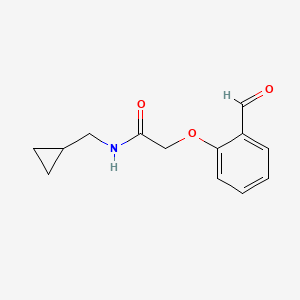
![2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid](/img/structure/B1372556.png)
